![molecular formula C25H33N3O3S B2715033 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946347-40-6](/img/structure/B2715033.png)
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indolin-5-yl group, which is a type of indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indolin-5-yl group, for example, is a bicyclic structure containing a benzene ring fused to a pyrrole ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Approaches and Structural Analyses : Research has explored synthetic routes and chemical properties of sulfonamide derivatives, including methods to access tetrahydroisoquinolines and naphthalene diimide derivatives. These studies provide insights into the synthesis of complex sulfonamide compounds with potential applications in drug development and material science. For example, the work by Bunce et al. (2012) discusses an approach to tetrahydronaphthalenes via cyclization techniques, highlighting the importance of the sulfonamide group in facilitating chemical transformations (Bunce, Cain, & Cooper, 2012).
Biological Activities
Inhibitory Effects on Enzymes and Cellular Processes : Certain sulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases and protein kinases, suggesting their potential in treating diseases or conditions associated with these enzymes. For instance, Akbaba et al. (2014) evaluated the inhibition effects of sulfonamides derived from indanes and tetralines on human carbonic anhydrase isozymes, identifying compounds with significant inhibitory potential (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).
Supramolecular Chemistry
Supramolecular Assemblies and Material Applications : The study of supramolecular chemistry involving sulfonamide derivatives reveals their potential in creating structured materials. Białek et al. (2013) investigated the supramolecular chemistry of potent diphosphonic tectons, demonstrating the ability to generate diverse structures such as chains, layers, and channels, which could have applications in material science and nanotechnology (Białek, Zaręba, Janczak, & Zoń, 2013).
Antimicrobial and Antiviral Activities
Potential in Fighting Microbial Resistance : Sulfonamide compounds, including those with morpholine groups, have been explored for their antimicrobial properties against resistant strains of bacteria and viruses. The modulation of antibiotic activity against multidrug-resistant strains by compounds such as 4-(phenylsulfonyl) morpholine highlights the ongoing search for new treatments against resistant pathogens (Oliveira et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-27-11-10-22-16-21(7-9-24(22)27)25(28-12-14-31-15-13-28)18-26-32(29,30)23-8-6-19-4-2-3-5-20(19)17-23/h6-9,16-17,25-26H,2-5,10-15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMHNNNNCMTHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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